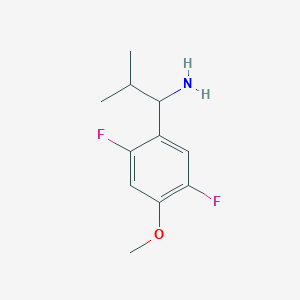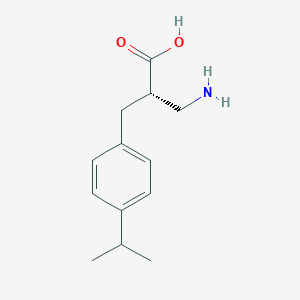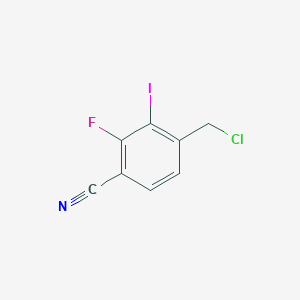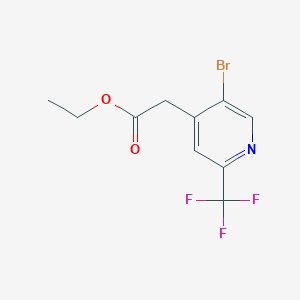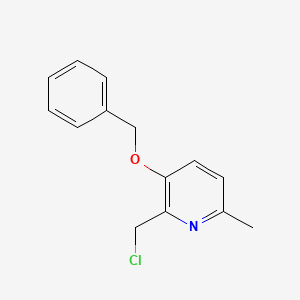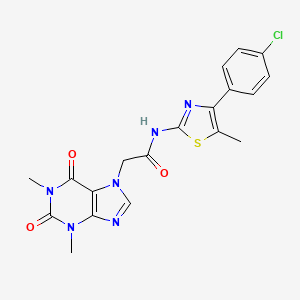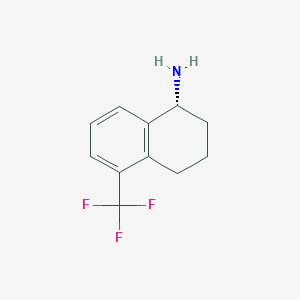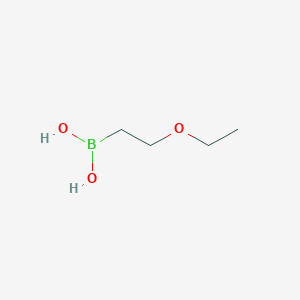
(2-Ethoxyethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 2-ethoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Ethoxyethyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of 2-ethoxyethylmagnesium bromide with trimethyl borate, followed by hydrolysis, yields this compound .
Industrial Production Methods: Industrial production of boronic acids typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxyethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
(2-Ethoxyethyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid moiety interacts with molecular targets through the formation of cyclic boronate esters, which can modulate biological pathways and enhance the compound’s efficacy .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (2-Ethoxyethyl)boronic acid is unique due to its 2-ethoxyethyl group, which imparts distinct solubility and reactivity characteristics compared to other boronic acids. For example, phenylboronic acid is more hydrophobic, while this compound offers better solubility in polar solvents. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
Molecular Formula |
C4H11BO3 |
|---|---|
Molecular Weight |
117.94 g/mol |
IUPAC Name |
2-ethoxyethylboronic acid |
InChI |
InChI=1S/C4H11BO3/c1-2-8-4-3-5(6)7/h6-7H,2-4H2,1H3 |
InChI Key |
ZKXFGQBKKKNIND-UHFFFAOYSA-N |
Canonical SMILES |
B(CCOCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


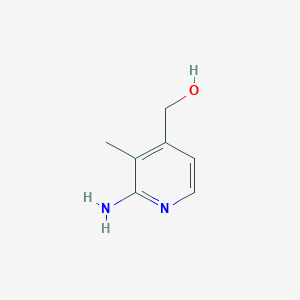
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
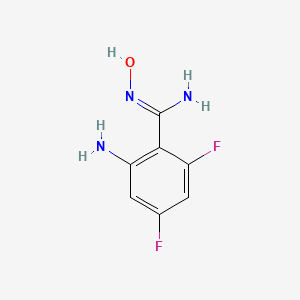
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)
